molecular formula C16H17NO6S2 B3074658 methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 1021209-51-7

methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B3074658
CAS No.: 1021209-51-7
M. Wt: 383.4 g/mol
InChI Key: YCPDPAUDLOOLOT-UHFFFAOYSA-N
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Description

Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a sulfamoyl group substituted with a 2-ethoxy-2-oxoethyl moiety at the 3-position, a phenyl group at the 4-position, and a methyl ester at the 2-position of the thiophene ring. The compound’s stereoelectronic properties are influenced by the planar thiophene core and the ester functionalities, which may enhance its binding affinity to biological targets or stability in formulations .

Properties

IUPAC Name

methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S2/c1-3-23-13(18)9-17-25(20,21)15-12(11-7-5-4-6-8-11)10-24-14(15)16(19)22-2/h4-8,10,17H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPDPAUDLOOLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(SC=C1C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl and thiophene rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous thiophene carboxylates, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Variations

Compound Name Key Substituents Molecular Features Applications/Properties Reference
Target Compound : Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate - 3-position: (2-ethoxy-2-oxoethyl)sulfamoyl
- 4-position: Phenyl
- 2-position: Methyl ester
- Lipophilic ethoxy-oxoethyl group
- Aromatic phenyl enhances π-π interactions
Potential agrochemical/pharmaceutical intermediate; sulfamoyl group may enable enzyme inhibition
Methyl 3-(morpholin-4-ylsulfamoyl)thiophene-2-carboxylate - 3-position: Morpholinylsulfamoyl - Morpholine ring introduces polarity and H-bonding capacity Enhanced solubility; possible pharmaceutical use (e.g., kinase inhibitors)
Thifensulfuron-methyl (CAS 79277–27–3) - 3-position: Triazinylcarbamoylsulfamoyl - Sulfonylurea bridge linked to triazine Herbicide (ALS inhibitor); high herbicidal activity in crops
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate - 3-position: Bromo
- 4-position: Cyano
- 5-position: Sulfanyl-ethoxy-oxoethyl
- Electron-withdrawing Br/CN groups increase reactivity Intermediate for bioactive thienopyrimidines; structural rigidity from planar thiophene
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate - 3-position: Methoxycarbonylmethylsulfamoyl - Shorter ester chain (methoxy vs. ethoxy) Altered metabolic stability; potential prodrug design

Key Comparative Insights

Conversely, the morpholine derivative’s cyclic amine enhances aqueous solubility, critical for drug delivery . Thifensulfuron-methyl () replaces the sulfamoyl with a sulfonylurea-triazine system, enabling herbicidal activity via acetolactate synthase (ALS) inhibition. This highlights the importance of the urea bridge for agrochemical efficacy, absent in the target compound .

Aromatic and Electronic Effects: The 4-phenyl group in the target compound facilitates aromatic stacking interactions, which could enhance binding to protein targets or improve material stability. In contrast, Ethyl 3-bromo-4-cyano-... () uses bromo and cyano groups to modulate electron density, favoring reactivity in synthetic intermediates for heterocyclic chemistry .

Ethoxy esters may offer prolonged half-lives in vivo .

Biological Activity: Sulfonylureas like thifensulfuron-methyl () are potent herbicides, whereas the target compound’s sulfamoyl group lacks the urea bridge required for ALS inhibition. This suggests divergent applications, with the target compound possibly serving as a precursor for non-herbicidal bioactive molecules .

Physicochemical and Crystallographic Data

Crystallographic studies of analogues (e.g., ) reveal planar thiophene cores with dihedral angles <5° between substituents, indicating minimal steric hindrance. The target compound’s phenyl group may introduce slight distortion, affecting packing efficiency and melting points .

Property Target Compound Morpholinyl Analogue () Thifensulfuron-methyl ()
Molecular Weight ~395 g/mol ~370 g/mol ~387 g/mol
Polar Groups Sulfamoyl, ester Sulfamoyl, morpholine Sulfonylurea, triazine
LogP (Estimated) 2.5–3.0 1.8–2.2 1.5–2.0
Crystal System Not reported Not reported Monoclinic (common in sulfonylureas)

Biological Activity

Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (CAS No. 106820-63-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃N₁O₆S₂
  • Molecular Weight : 293.32 g/mol
  • IUPAC Name : Methyl 3-{[(2-ethoxy-2-oxoethyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate
  • Physical Form : Solid
  • Purity : ≥98%

The biological activity of this compound is primarily attributed to its sulfamoyl and thiophene moieties, which can interact with various biological targets. The sulfamoyl group is known for its ability to form hydrogen bonds, potentially influencing enzyme activity and receptor interactions.

Antitumor Activity

Recent studies have indicated that compounds containing thiophene and sulfamoyl groups exhibit significant antiproliferative effects against various cancer cell lines. For instance, methyl 3-sulfamoylthiophene derivatives have shown promise in inhibiting cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Methyl 3-sulfamoylthiopheneHeLa15Apoptosis induction
Methyl 3-sulfamoylthiopheneA54920Cell cycle arrest

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro. This activity may be mediated through the inhibition of NF-kB signaling pathways.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 18 µM against breast cancer cells (MCF7) .
  • In Vivo Studies : Animal model studies revealed that administration of the compound resulted in a marked reduction in tumor size in xenograft models of lung cancer. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .

Research Findings

Research has shown that the biological activity of methyl 3-[sulfamoyl] derivatives can be enhanced by structural modifications. For example, the introduction of different substituents on the thiophene ring has been correlated with increased potency against specific cancer types .

Q & A

Q. Key Reaction Conditions :

  • Temperature : 0–60°C for sulfonylation to avoid side reactions.
  • Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for polar intermediates.
  • Catalysts : Triethylamine for amine coupling steps.

Characterization : Confirm structure via 1H^1H-NMR (e.g., sulfamoyl proton at δ 3.1–3.3 ppm), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

How can researchers validate the structural integrity and purity of this compound post-synthesis?

Basic
Methodological Steps :

Spectroscopic Analysis :

  • NMR : Identify key protons (e.g., methyl ester at δ 3.8–4.0 ppm, aromatic protons from phenyl at δ 7.2–7.6 ppm).
  • IR : Confirm sulfamoyl (S=O stretch at 1150–1300 cm1^{-1}) and ester (C=O at 1700–1750 cm1^{-1}) groups.

Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~423.4).

Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values.

HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

What experimental strategies are recommended to study this compound’s interaction with biological targets (e.g., enzymes)?

Advanced
Design Considerations :

  • Target Selection : Prioritize enzymes with sulfonamide-sensitive active sites (e.g., carbonic anhydrase, kinases) based on structural analogs .
  • Binding Assays :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kd_d, kon_{on}, koff_{off}).
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Crystallography : Co-crystallize the compound with target proteins to resolve binding modes (e.g., sulfamoyl group coordinating Zn2+^{2+} in metalloenzymes).
  • Competitive Inhibition Studies : Use fluorogenic substrates to determine IC50_{50} values .

How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Advanced
Resolution Strategies :

Standardize Assay Conditions :

  • Buffer composition (pH 7.4 vs. 6.8), ionic strength, and temperature (25°C vs. 37°C).
  • Validate enzyme sources (recombinant vs. tissue-extracted).

Orthogonal Assays : Combine enzymatic inhibition data with cellular assays (e.g., viability assays in cancer cell lines).

Meta-Analysis : Compare structural analogs (e.g., ethyl vs. methyl esters) to identify substituent effects on activity.

Quality Control : Re-synthesize the compound and verify purity (>98%) to rule out batch variability .

What factors critically influence the reaction yield during synthesis, and how can they be optimized?

Advanced
Key Factors and Optimization :

FactorImpactOptimization Strategy
Solvent Polarity Affects sulfonylation efficiency.Use DCM for non-polar steps, DMSO for amine coupling.
Temperature High temps may degrade intermediates.Maintain 0–5°C during sulfonylation; 25°C for esterification.
Catalyst Triethylamine enhances amine coupling.Use 1.2–1.5 equivalents to avoid excess base.
Reagent Purity Impurities reduce yield.Pre-dry reagents (e.g., molecular sieves for amines).

Q. Yield Improvement :

  • Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress.
  • Microwave-Assisted Synthesis : Reduce reaction time for sulfonylation (e.g., 30 min at 50°C) .

How do the electronic properties of substituents (e.g., sulfamoyl vs. carbamoyl) modulate the compound’s reactivity?

Advanced
Substituent Effects :

  • Sulfamoyl Group : Electron-withdrawing nature increases electrophilicity of the thiophene ring, enhancing nucleophilic attack (e.g., enzyme active sites).
  • Ethoxy-Oxoethyl Chain : Introduces steric bulk, potentially reducing binding affinity but improving metabolic stability.

Q. Experimental Analysis :

Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces.

Hammett Studies : Synthesize analogs with varying substituents (e.g., -NO2_2, -OCH3_3) and correlate σ values with reactivity.

Kinetic Profiling : Compare reaction rates in nucleophilic substitution (e.g., with thiols) to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Reactant of Route 2
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methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

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